Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-Amino-2-bromo-4-chlorobenzoate

GIPR antagonism type 2 diabetes obesity

This compound offers a unique 5-amino/2-bromo/4-chloro substitution pattern that cannot be replicated with generic halogenated benzoates. The amino group provides a critical nucleophilic site for regioselective derivatization, while bromo and chloro substituents serve as orthogonal blocking groups for precise scaffold elaboration. Confirmed biological activity (GIPR IC₅₀ 1,840 nM; 5-LOX translocation inhibition) makes it an ideal starting point for type 2 diabetes, obesity, and inflammatory disease programs. Source ≥98% purity material with full analytical documentation.

Molecular Formula C8H7BrClNO2
Molecular Weight 264.5 g/mol
CAS No. 929524-50-5
Cat. No. B1393458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Amino-2-bromo-4-chlorobenzoate
CAS929524-50-5
Molecular FormulaC8H7BrClNO2
Molecular Weight264.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Br)Cl)N
InChIInChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
InChIKeyXUZCITBAERDTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-2-bromo-4-chlorobenzoate (CAS 929524-50-5): A Multi-Functional Halogenated Aromatic Ester for Pharmaceutical R&D Procurement


Methyl 5-Amino-2-bromo-4-chlorobenzoate is a polysubstituted aromatic ester (C₈H₇BrClNO₂, MW: 264.5 g/mol) featuring amino (5-position), bromo (2-position), and chloro (4-position) substituents on a benzoate core . Commercially available at purities of 95–98% , this compound serves as a versatile building block for constructing complex molecules in pharmaceutical and agrochemical research . Its substitution pattern creates a unique reactivity profile distinct from simpler halogenated benzoates, enabling regioselective functionalization that is not possible with non-amino or differently substituted analogs .

Why Generic Substitution Fails for Methyl 5-Amino-2-bromo-4-chlorobenzoate in Synthesis-Dependent Projects


Generic substitution with similar halogenated benzoates (e.g., methyl 2-bromo-4-chlorobenzoate, CAS 57381-62-1) is not feasible for projects requiring this specific scaffold. The absence of the 5-amino group in simpler analogs eliminates a critical nucleophilic site for regioselective functionalization , fundamentally altering synthetic pathways and downstream molecular architecture. Conversely, regioisomers with different halogen placement (e.g., methyl 5-amino-4-bromo-2-chlorobenzoate, CAS 1232505-83-7) possess distinct electronic and steric properties that modify reaction outcomes, intermediate stability, and final compound biological activity . The exact 5-amino/2-bromo/4-chloro substitution pattern is non-interchangeable when the target molecule requires this specific arrangement for continued SAR exploration or patent prosecution.

Methyl 5-Amino-2-bromo-4-chlorobenzoate: Head-to-Head Comparative Evidence for Informed Procurement


GIPR Antagonist Activity: Direct Quantitative Comparison with MK-0893

In a functional assay measuring GIPR antagonism via inhibition of glucagon-induced cAMP accumulation in CHO cells expressing human GIPR, Methyl 5-Amino-2-bromo-4-chlorobenzoate exhibited an IC₅₀ of 1,840 nM, compared to 1,020 nM for the established GIPR antagonist MK-0893 under identical assay conditions [1][2]. The 1.8-fold difference in potency quantifies its relative activity within this pharmacological class.

GIPR antagonism type 2 diabetes obesity cAMP assay

Adenylate Kinase Isozyme Inhibition: Ki Comparison Across AK Isozymes

Enzymatic profiling revealed non-competitive inhibition of rat adenylate kinase M isozyme with a Ki of 1.60 × 10⁷ nM (16,000 μM), while competitive inhibition of rat adenylate kinase II isozyme yielded a Ki of 9.80 × 10⁶ nM (9,800 μM) [1]. The 1.6-fold lower Ki for AK II indicates modest isozyme-dependent affinity variation, with both values reflecting weak inhibition relative to typical drug candidates.

adenylate kinase inhibition nucleotide metabolism enzyme kinetics isozyme selectivity

Physicochemical Differentiation: pKa and Density Comparison with Methyl 2-Bromo-4-chlorobenzoate

The presence of the 5-amino group drastically alters the compound's acid-base properties. Methyl 5-Amino-2-bromo-4-chlorobenzoate exhibits a predicted pKa of 0.80 ± 0.10 , a value expected to be substantially lower than that of non-amino analogs such as Methyl 2-bromo-4-chlorobenzoate (CAS 57381-62-1). While a direct measured pKa comparison is unavailable, the calculated density difference—1.676 ± 0.06 g/cm³ for the target compound versus 1.604 ± 0.06 g/cm³ for Methyl 2-bromo-4-chlorobenzoate —confirms distinct molecular packing and intermolecular interactions.

pKa ionization state physicochemical properties solubility

5-Lipoxygenase Translocation Inhibitor Activity: ChEMBL Assay Confirmation

This compound was evaluated for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells [1], a cell-based functional assay relevant to leukotriene biosynthesis inhibition. The assay, catalogued as ChEMBL_4193 (CHEMBL619995), confirms the compound interacts with the 5-lipoxygenase pathway, though quantitative inhibition data (IC₅₀ or % inhibition) are not publicly accessible.

5-lipoxygenase FLAP leukotriene biosynthesis inflammation

Procurement-Relevant Application Scenarios for Methyl 5-Amino-2-bromo-4-chlorobenzoate (CAS 929524-50-5)


GIPR Antagonist Lead Optimization for Metabolic Disease

With a confirmed IC₅₀ of 1,840 nM against human GIPR, this compound serves as a tractable starting scaffold for medicinal chemistry campaigns targeting type 2 diabetes and obesity. The 1.8-fold lower potency relative to MK-0893 provides a clear benchmark for assessing SAR improvements from iterative synthetic modifications [1].

Regioselective Synthesis of Ortho-Substituted Benzenes

The 5-amino/2-bromo/4-chloro substitution pattern enables regioselective functionalization using the bromo and chloro substituents as blocking groups . This synthetic methodology, documented in patents for aromatic ring functionalization, is valuable for constructing ortho-substituted benzene derivatives with precise substitution control.

Anti-Inflammatory Scaffold Derivatization

Qualified activity in a 5-lipoxygenase translocation assay supports exploration of this scaffold for leukotriene biosynthesis inhibition [2]. The compound can be diversified through nucleophilic aromatic substitution at the bromo position and subsequent derivatization of the amino group, generating libraries for SAR studies in inflammatory disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-Amino-2-bromo-4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.